molecular formula C19H15Cl2N3O2 B2509073 N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea CAS No. 338784-63-7

N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea

Cat. No.: B2509073
CAS No.: 338784-63-7
M. Wt: 388.25
InChI Key: VBFPALVWODRKFN-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea is a useful research compound. Its molecular formula is C19H15Cl2N3O2 and its molecular weight is 388.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

  • A new series of pyridine and fused pyridine derivatives, including N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea, have been synthesized. These derivatives demonstrate varied reactivity and potential for further chemical applications (Al-Issa, 2012).

Chemical Properties and Applications

  • This compound and similar compounds have been investigated for their calcium channel antagonist activity, which could have implications in medical research (Dagnino et al., 1987).
  • These compounds also show potential in the synthesis of pyridoquinolones and azetidinones, with possible applications in antibacterial and antifungal research (Patel & Pathak, 2012).

Structural Analysis and Pharmacological Potential

  • Research has been conducted on the conformational aspects of similar pyridinyl derivatives, which is crucial for understanding their potential in drug design and pharmacological applications (Özdemir et al., 2012).

Miscellaneous Applications

  • This compound has also been noted in the context of phenylurea cytokinins, indicating its potential in biological and agricultural research (Karanov et al., 1992).

Properties

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-16-7-4-8-17(21)15(16)12-24-11-14(9-10-18(24)25)23-19(26)22-13-5-2-1-3-6-13/h1-11H,12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFPALVWODRKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.